molecular formula C11H13NO B3142870 N-phenethylacrylamide CAS No. 51357-96-1

N-phenethylacrylamide

Cat. No.: B3142870
CAS No.: 51357-96-1
M. Wt: 175.23 g/mol
InChI Key: YMRDXPCIIDUQFY-UHFFFAOYSA-N
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Description

N-phenethylacrylamide is an organic compound characterized by the presence of a phenethyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenethylacrylamide can be synthesized through several methods. One common approach involves the reaction of phenethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, is frequently used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-phenethylacrylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, often using halogenated compounds as substrates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Phenethylacrylic acid.

    Reduction: N-phenethylpropionamide.

    Substitution: Various substituted phenethylacrylamides depending on the halide used.

Scientific Research Applications

N-phenethylacrylamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-phenethylacrylamide involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to cellular receptors and modulating signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethylacrylamide is unique due to its phenethyl group, which imparts distinct chemical and physical properties. This structural feature enhances its hydrophobicity and influences its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(2-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRDXPCIIDUQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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